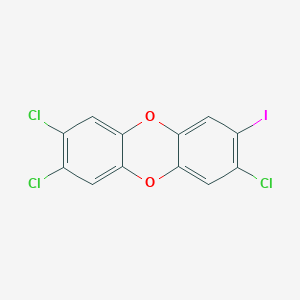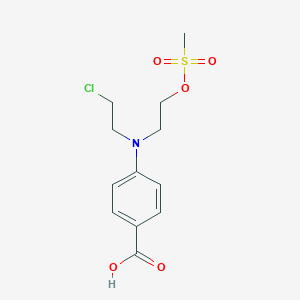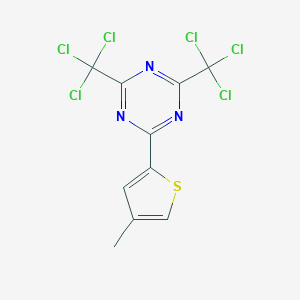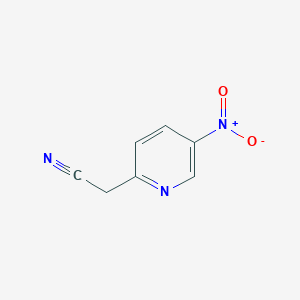
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (ITCDD) is a highly toxic chemical compound that belongs to the class of dioxins. It is a persistent organic pollutant that has been identified as a potent environmental contaminant. ITCDD is a halogenated aromatic hydrocarbon that is formed as a byproduct of various industrial processes, such as waste incineration, paper production, and pesticide manufacturing. Due to its high toxicity, ITCDD has been the subject of extensive scientific research, aimed at understanding its synthesis, mechanism of action, and biochemical effects.
Mecanismo De Acción
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in cell growth and differentiation. Binding of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin to AhR leads to the activation of downstream signaling pathways, resulting in the expression of genes involved in inflammation, oxidative stress, and apoptosis. The toxic effects of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin are mediated by the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.
Biochemical and Physiological Effects:
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, immune suppression, and endocrine disruption. It has been linked to various health problems, such as cancer, reproductive disorders, and developmental abnormalities. The toxic effects of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin are dose-dependent, and exposure to even low levels of the compound can have adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is a useful tool in scientific research, as it can be used to study the mechanisms of toxicity of dioxins. It is a potent AhR agonist, and can be used to activate AhR signaling pathways in vitro and in vivo. However, the high toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin makes it challenging to work with, and requires strict safety precautions to be taken in the laboratory.
Direcciones Futuras
Future research on 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin should focus on developing new methods for detecting and mitigating its environmental impact. This includes developing new analytical methods for detecting 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin in environmental samples, and developing new remediation strategies for contaminated sites. In addition, further research is needed to understand the mechanisms of toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, and to develop new treatments for the health problems associated with exposure to the compound. Finally, future research should focus on developing safer alternatives to the industrial processes that produce 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, in order to reduce the risk of environmental contamination.
Métodos De Síntesis
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is synthesized by the reaction of 2-iodophenol with 3,7,8-trichlorodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out under controlled conditions to avoid the formation of unwanted byproducts. The resulting compound is purified by various methods, such as column chromatography, to obtain a high purity product.
Aplicaciones Científicas De Investigación
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been extensively studied for its toxic effects on living organisms. It is a potent carcinogen, mutagen, and teratogen, and has been linked to various health problems in humans and animals. Scientific research has focused on understanding the mechanisms of toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, and on developing methods to detect and mitigate its environmental impact.
Propiedades
Número CAS |
112317-17-6 |
|---|---|
Nombre del producto |
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin |
Fórmula molecular |
C12H4Cl3IO2 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2,3,7-trichloro-8-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Clave InChI |
WOZNSSVRUHUPHZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
Otros números CAS |
112317-17-6 |
Sinónimos |
2-iodo-3,7,8-trichlorodibenzo-4-dioxin Cl3-DpD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
